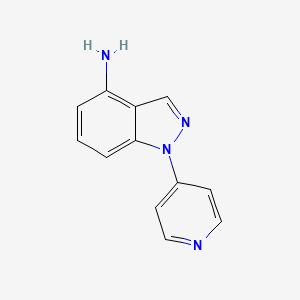

1-(4-Pyridinyl)-1H-indazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Pyridinyl)-1H-indazol-4-amine is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing indazole scaffolds, including 1-(4-Pyridinyl)-1H-indazol-4-amine. For instance, research has shown that derivatives of indazole can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal cancer) cells. These studies indicate that such compounds can exhibit moderate to strong inhibitory effects on cell growth, making them candidates for further development as anticancer agents .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2f | 4T1 | 0.88 | Apoptosis induction via Bcl-2 regulation |

| 2a | A549 | 0.34 | Inhibition of cell proliferation |

| 2k | 4T1 | Not specified | Maintained activity compared to control |

Kinase Inhibition

The compound has also been investigated for its ability to inhibit various kinases, which are critical in cancer signaling pathways. For example, derivatives similar to this compound have shown promise in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies . This inhibition can disrupt cancer cell growth and survival pathways.

Study on Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship of indazole derivatives demonstrated that modifications at specific positions significantly affect their biological activity. For example, substituents at the C3 position of the indazole ring were found to enhance anticancer activity against various cell lines. Compounds with optimal substitutions exhibited IC50 values in the low micromolar range, indicating potent activity .

Mechanistic Insights

Further mechanistic studies revealed that certain derivatives could induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that this compound and its derivatives may act as effective agents in triggering programmed cell death in malignant cells .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group at position 4 and pyridinyl nitrogen participate in nucleophilic substitutions:

-

Amination : Reacts with alkyl/aryl halides to form secondary amines under basic conditions (K₂CO₃/DMF, 60–80°C) .

-

Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides (e.g., TsCl) in dichloromethane at 0–25°C .

Key intermediates :

| Product | Reagent | Conditions | Yield |

|---|---|---|---|

| N-Alkyl derivatives | R-X (X = Cl, Br, I) | K₂CO₃, DMF, 80°C | 65–82% |

| Sulfonamide analogs | ArSO₂Cl | DCM, 0°C → RT | 70–88% |

Palladium-Catalyzed Coupling Reactions

The indazole core participates in cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids/esters at position 7 using PdCl₂(dppf)₂ catalyst (1,4-dioxane/H₂O, 90°C, N₂ atmosphere) .

-

Buchwald-Hartwig Amination : Forms aryl amines with aryl halides using Pd(OAc)₂/Xantphos catalytic system.

| Component | Specification |

|---|---|

| Catalyst | PdCl₂(dppf)₂ (5 mol%) |

| Base | Cs₂CO₃ |

| Solvent | 1,4-Dioxane:H₂O (1:1) |

| Temperature | 90°C |

| Reaction Time | 4–6 hr |

| Yield Range | 75–92% |

Alkylation and Acylation

-

N-Alkylation : Pyridinyl nitrogen reacts with alkyl halides (e.g., CH₃I) in THF with NaH, yielding quaternary ammonium salts .

-

Acylation : Indazole NH undergoes acylation with anhydrides (e.g., Ac₂O) or acyl chlorides (e.g., AcCl) in pyridine .

Reactivity Hierarchy :

-

Indazole NH > Pyridinyl N

-

Aromatic C-H positions require directing groups for functionalization.

Redox Reactions

-

Reduction : The imine linkage in related analogs reduces to amines using NaBH₄/NiCl₂ or H₂/Pd-C .

-

Oxidation : Benzylic positions (if present) oxidize to ketones with KMnO₄/H₂SO₄.

Ring-Opening and Condensation

-

Acid-Mediated Ring Opening : Concentrated HCl at reflux cleaves the indazole ring, producing linear diamines .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked hybrids.

Biological Activity Correlation

Reaction products show enhanced pharmacological profiles:

| Derivative Type | Biological Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| N-Acylated analogs | Kinase inhibition | 0.12–1.4 | |

| Suzuki-coupled hybrids | Antitumor (HeLa cells) | 2.8–9.7 | |

| Sulfonamide derivatives | HDAC inhibition | 0.8–3.2 |

Stability Considerations

-

pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions via ring-opening .

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C (TGA data).

This compound’s multifaceted reactivity enables tailored modifications for drug discovery, particularly in kinase-targeted therapies and epigenetic modulator development .

Propriétés

Formule moléculaire |

C12H10N4 |

|---|---|

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

1-pyridin-4-ylindazol-4-amine |

InChI |

InChI=1S/C12H10N4/c13-11-2-1-3-12-10(11)8-15-16(12)9-4-6-14-7-5-9/h1-8H,13H2 |

Clé InChI |

GPJDHGKKWSROCG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C=NN(C2=C1)C3=CC=NC=C3)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.